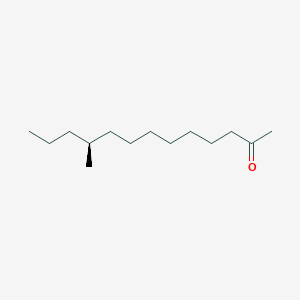

(10S)-10-Methyltridecan-2-one

Description

(10S)-10-Methyltridecan-2-one is a chiral methyl-branched ketone with the molecular formula C₁₄H₂₈O and a molecular weight of 212.21 g/mol . It belongs to the class of oxygenated hydrocarbons and is characterized by a ketone group at the second carbon and a methyl branch at the 10th carbon in the (S)-configuration. This compound is of significant interest in chemical ecology, particularly as a pheromone or semiochemical in beetle species, though its exact biological role remains less documented compared to its enantiomer, (R)-10-methyltridecan-2-one, which is a known aggregation pheromone of the Southern Corn Rootworm (Diabrotica undecimpunctata) .

Synthesis of related stereoisomers, such as the (R)-enantiomer, involves multi-step processes starting from chiral precursors like (S)-citronellol, achieving modest yields (~7%) . The stereochemical specificity of such compounds is critical for their biological activity, as even minor structural variations can drastically alter their efficacy in pest control applications .

Properties

CAS No. |

82621-54-3 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

(10S)-10-methyltridecan-2-one |

InChI |

InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3/t13-/m0/s1 |

InChI Key |

NJTTWHKSGLGWQM-ZDUSSCGKSA-N |

Isomeric SMILES |

CCC[C@H](C)CCCCCCCC(=O)C |

Canonical SMILES |

CCCC(C)CCCCCCCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10S)-10-Methyltridecan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain hydrocarbons and methylating agents.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired ketone.

Purification: The final product is purified using techniques such as distillation or chromatography to ensure the desired purity and stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced analytical techniques ensures the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (10S)-10-Methyltridecan-2-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (10S)-10-Methyltridecan-2-ol.

Substitution: The compound can participate in substitution reactions where the methyl group or other parts of the molecule are replaced by different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (10S)-10-Methyltridecan-2-one serves as an intermediate in the synthesis of more complex organic molecules.

Study of Stereochemistry: Its specific stereochemistry makes it a valuable compound for studying stereochemical effects in chemical reactions.

Biology:

Biochemical Pathways: It is used to investigate biochemical pathways involving ketones and their derivatives.

Enzyme Studies: The compound is employed in studies of enzyme-catalyzed reactions, particularly those involving ketone reduction or oxidation.

Medicine:

Pharmaceutical Research: this compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry:

Fragrance and Flavor Industry: The compound is used in the formulation of fragrances and flavors due to its unique scent profile.

Material Science: It is utilized in the development of new materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (10S)-10-Methyltridecan-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving the carbonyl group, which can participate in nucleophilic addition and other reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs of (10S)-10-methyltridecan-2-one include:

Physical and Chemical Properties

| Property | This compound | (R)-10-Methyltridecan-2-one | 12-Tridecen-2-one | Tridecan-3-one |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 212.21 | 212.21 | 196.18 | 198.20 |

| Boiling Point (°C) | ~250–270 (estimated) | ~250–270 | ~230–240 | ~260–280 |

| Chirality | (S)-configuration at C10 | (R)-configuration at C10 | None | None |

| Polarity | Moderate (due to ketone) | Moderate | Slightly lower (unsaturated) | Higher (C3 ketone) |

Notes:

- The unsaturated 12-Tridecen-2-one exhibits reduced thermal stability due to the double bond, impacting its storage and application in field studies .

- Tridecan-3-one’s ketone position (C3) increases its polarity compared to C2 ketones, affecting solubility in hydrophobic matrices .

Analytical Differentiation

- Chirality : Electronic Circular Dichroism (ECD) distinguishes (10S) and (10R) isomers, as shown in comparative ECD spectra .

- GC-MS : Both enantiomers share identical mass spectra (m/z 212) but exhibit distinct retention times on chiral columns .

- NMR : Methyl branching at C10 produces distinct splitting patterns in $^1$H NMR (e.g., δ 0.81 ppm for methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.